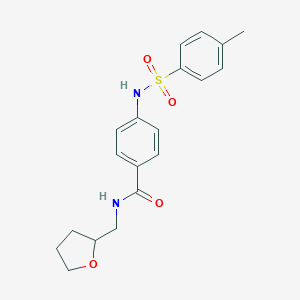
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a sulfonyl group, a tetrahydrofuran ring, and a benzamide moiety
Vorbereitungsmethoden
The synthesis of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the tetrahydrofuran ring:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow processes.
Analyse Chemischer Reaktionen
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide include other sulfonyl-containing benzamides and tetrahydrofuran derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Some similar compounds include:
- 4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methylbenzenesulfonyl chloride
These compounds can be compared based on their chemical properties, reactivity, and applications to highlight the unique aspects of this compound.
Eigenschaften
Molekularformel |
C19H22N2O4S |
|---|---|
Molekulargewicht |
374.5g/mol |
IUPAC-Name |
4-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-10-18(11-5-14)26(23,24)21-16-8-6-15(7-9-16)19(22)20-13-17-3-2-12-25-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
FLCMQFVXICTBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















